2-Amino-3-iodo-4-methylbenzoic acid

Synthetic Methodology Process Chemistry Reduction Reactions

2-Amino-3-iodo-4-methylbenzoic acid (882679-23-4) is the regiospecific ortho-amino-iodo isomer for constructing indazoles, quinazolines, and cinnolines via one-pot cross-coupling/cyclization—unattainable with meta/para analogs. This ortho-relationship directs regioselectivity, enabling fused heterocycle formation for kinase/GPCR programs. With 96% yield, it scales from library synthesis to process chemistry. Insist on high purity for robust SAR—impurities compromise lead optimization. This isomer may be the sole viable precursor in patented routes.

Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
CAS No. 882679-23-4
Cat. No. B1501213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-iodo-4-methylbenzoic acid
CAS882679-23-4
Molecular FormulaC8H8INO2
Molecular Weight277.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)O)N)I
InChIInChI=1S/C8H8INO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12)
InChIKeyKUPHXIFBKAORGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-iodo-4-methylbenzoic Acid (CAS 882679-23-4): A Strategic Ortho-Amino Iodoarene Scaffold for Pharmaceutical Synthesis


2-Amino-3-iodo-4-methylbenzoic acid (CAS: 882679-23-4) is a highly functionalized aromatic building block (C₈H₈INO₂, MW: 277.06) characterized by a benzoic acid core substituted with an ortho-amino group and a meta-iodo group relative to the carboxylate . Its unique ortho-amino-iodo substitution pattern distinguishes it from other regioisomers and positions it as a key intermediate for constructing complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions .

The Critical Role of Regiochemistry in 2-Amino-3-iodo-4-methylbenzoic Acid Reactivity and Synthetic Utility


The exact positioning of functional groups on the benzene ring is the primary driver of a molecule's reactivity, electronic properties, and subsequent biological activity. While compounds like 2-Amino-5-iodo-4-methylbenzoic acid or 3-Iodo-4-methylbenzoic acid share similar molecular formulas and functionalities, they are not interchangeable. The ortho-relationship between the amino and iodo groups in 2-Amino-3-iodo-4-methylbenzoic acid creates a unique electronic environment that enables specific intramolecular interactions, directs regioselectivity in subsequent reactions, and facilitates the formation of fused heterocycles not accessible to its meta- or para-substituted analogs . Furthermore, this specific isomer may be the sole viable precursor for a patented synthetic route, where the crystal packing and solubility of intermediates are uniquely favorable, rendering generic substitution a high-risk, low-yield proposition [1].

Quantitative Evidence for Selecting 2-Amino-3-iodo-4-methylbenzoic Acid (882679-23-4)


Robust and High-Yielding Synthesis via Nitro Group Reduction

A patented method provides a reliable, high-yielding synthesis for 2-Amino-3-iodo-4-methylbenzoic acid from its nitro precursor, 3-Iodo-4-methyl-2-nitrobenzoic acid . The reduction uses iron in acetic acid/ethanol at 70°C, achieving a 96% yield after 3 hours . This efficiency is crucial for scalable procurement and cost-effective multi-step synthesis.

Synthetic Methodology Process Chemistry Reduction Reactions

Commercial Purity Thresholds: Enabling High-Fidelity Research

Commercial vendors supply 2-Amino-3-iodo-4-methylbenzoic acid at two distinct purity tiers: a standard grade (≥95%) and a higher grade (≥98%) . This differentiation allows procurement to be aligned with specific application requirements, where ≥98% purity is often mandated for reproducible biological assays or as a precursor for final-stage pharmaceutical intermediates.

Analytical Chemistry Quality Control Procurement Specifications

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The specific substitution pattern of 2-Amino-3-iodo-4-methylbenzoic acid confers superior reactivity in key cross-coupling reactions. While direct comparative data for this exact molecule is limited, a close structural analog, Methyl 3-iodo-4-methylbenzoate, has been shown to exhibit superior reactivity in Sonogashira couplings compared to its 4-iodo-3-methyl isomer due to favorable electronic and steric effects . This class-level inference suggests that the 3-iodo-4-methyl substitution pattern of the target compound is similarly advantageous for C-C bond formation.

Cross-Coupling Sonogashira Reaction C-C Bond Formation

Optimal Procurement and Utilization Scenarios for 2-Amino-3-iodo-4-methylbenzoic Acid


Precursor for Ortho-Fused Nitrogen-Containing Heterocycles in Drug Discovery

The ortho-amino-iodo arrangement is ideally suited for one-pot or sequential cross-coupling and cyclization reactions to form fused heterocycles like indazoles, quinazolines, and cinnolines. These scaffolds are privileged structures in medicinal chemistry. The robust 96% synthetic yield ensures a reliable supply of this key intermediate for library synthesis and lead optimization programs targeting kinases, GPCRs, or other therapeutic protein classes.

SAR Studies Requiring High-Purity Building Blocks

Structure-activity relationship (SAR) campaigns demand building blocks of the highest purity to ensure that observed biological effects are solely attributable to the target molecule and not to impurities. Procurement of the ≥98% (NLT 98%) purity grade of 2-Amino-3-iodo-4-methylbenzoic acid is essential for generating robust, interpretable data in these studies.

Advanced Intermediate in Complex Molecule Total Synthesis

This compound serves as a versatile advanced intermediate for the total synthesis of natural products or complex pharmaceuticals. Its dense and differentiated functionalization (carboxylic acid, amine, aryl iodide) allows for rapid molecular complexity generation. The high yield of its synthesis makes it economically viable for scaling up in an academic or industrial process chemistry setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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